![molecular formula C14H12Cl2N2O3 B2813323 2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline CAS No. 478259-78-8](/img/structure/B2813323.png)

2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

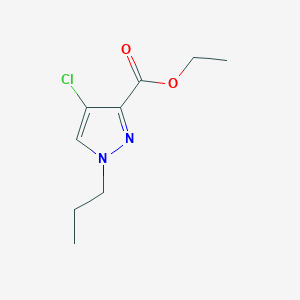

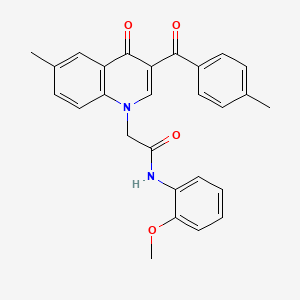

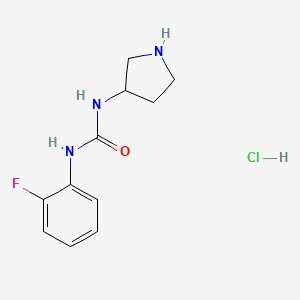

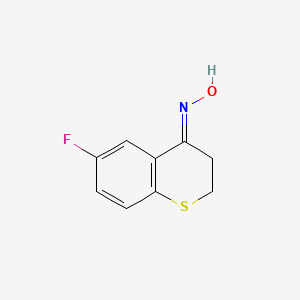

2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline (2-CNM-6NA) is an organic compound of the aniline family. It is composed of a nitro group, a phenyl ring, and a chloro group, and is used in a variety of applications, from drug synthesis to industrial processes.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

- A study demonstrated the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinoline, involving nitration, aldehyde conversion, and various reductions. This methodology facilitates the synthesis of complex quinolines and derivatives, showcasing the versatility of nitroaniline compounds in synthesizing bioactive heterocycles (Roberts et al., 1997).

- Research on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile detailed its synthesis and structural analysis, emphasizing the role of nitroaniline derivatives in producing materials with potential optical properties (Jukić et al., 2010).

- A study on the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline demonstrated a straightforward approach suitable for large-scale production, highlighting the chemical's utility in synthesizing quinoline derivatives (Zhao et al., 2017).

Material Science and Non-linear Optical Materials

- Schiff bases derived from aniline nitrogens were studied for their structure and potential applications in non-linear optical materials. This research illustrates the importance of nitroaniline derivatives in developing new materials with specialized optical properties (Nesterov et al., 2000).

Environmental Science and Pollution Treatment

- The photoassisted Fenton reaction was utilized for the complete oxidation of metolachlor and methyl parathion in water, demonstrating the effectiveness of nitroaniline compounds in environmental remediation technologies (Pignatello & Sun, 1995).

- The anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9 highlighted the potential of microbial processes in breaking down nitroaromatic compounds, offering insights into bioremediation strategies (Duc, 2019).

Propiedades

IUPAC Name |

2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3/c1-21-13-6-5-9(7-11(13)16)8-17-14-10(15)3-2-4-12(14)18(19)20/h2-7,17H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXUICWVLJCIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=C(C=CC=C2Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813244.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2813245.png)

![N-[1-(3,4-dichlorophenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2813246.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2813247.png)

![4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2813249.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2813250.png)

![4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2813257.png)

![5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2813262.png)

![N-(4-chlorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2813263.png)